3-cyano-1H-indole-5-carboxylic acid
Overview
Description
3-cyano-1H-indole-5-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a cyano group at the third position and a carboxylic acid group at the fifth position on the indole ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 3-cyano-1H-indole-5-carboxylic acid is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid. This process is significant in conditions like gout, where there is an overproduction of uric acid.
Mode of Action
This compound exerts its effects by inhibiting the activity of XO . By inhibiting XO, it reduces the production of uric acid, thereby potentially alleviating symptoms associated with conditions like gout.
Biochemical Pathways
The compound’s action primarily affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . By inhibiting XO, it disrupts this pathway, leading to a decrease in uric acid production.
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability .
Result of Action
The inhibition of XO by this compound leads to a decrease in uric acid production . This can potentially alleviate symptoms associated with conditions like gout, which are caused by an overproduction of uric acid.
Biochemical Analysis
Biochemical Properties
3-cyano-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as xanthine oxidase and urate transporter 1 . These interactions are essential for the compound’s biological activity, as they can modulate enzyme function and affect metabolic pathways. Additionally, this compound can bind to multiple receptors, enhancing its potential as a therapeutic agent .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have demonstrated anticancer, antiviral, and anti-inflammatory activities . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression, leading to altered cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition results in decreased production of uric acid, which is beneficial in conditions such as gout. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, affecting their biological activity . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. For example, high doses of indole derivatives, including this compound, have been associated with cytotoxicity and other adverse effects in animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function. For instance, the inhibition of xanthine oxidase by this compound can alter purine metabolism, leading to changes in uric acid levels . Additionally, the compound may interact with other metabolic enzymes, further influencing cellular metabolism and biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. For example, indole derivatives, including this compound, have been shown to be transported by various cellular transporters, influencing their distribution within tissues . These interactions are essential for the compound’s therapeutic potential, as they determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, indole derivatives, including this compound, have been reported to localize in the nucleus, mitochondria, and other cellular compartments . This localization is crucial for the compound’s biological activity, as it determines its interactions with specific biomolecules and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Nitration: The indole derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group.
Cyanation: The amino group is converted to a cyano group using reagents such as copper(I) cyanide.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-cyano-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
3-cyano-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-formyl-1H-indole-5-carbonitrile: Similar structure with a formyl group instead of a carboxylic acid group.
5-cyanoindole-3-carboxaldehyde: Features a cyano group at the fifth position and a carboxaldehyde group at the third position.
Uniqueness
3-cyano-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-cyano-1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-7-5-12-9-2-1-6(10(13)14)3-8(7)9/h1-3,5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISOQAPDNRYDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652998 | |
Record name | 3-Cyano-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-87-4 | |
Record name | 3-Cyano-1H-indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889942-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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